molecular formula C21H23NO5 B104922 Allocryptopin CAS No. 24240-04-8

Allocryptopin

Cat. No. B104922
CAS RN: 24240-04-8
M. Wt: 369.4 g/mol
InChI Key: HYBRYAPKQCZIAE-UHFFFAOYSA-N
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Description

Sensing of Different Human Telomeric G-Quadruplex DNA Topologies by Allocryptopine

Allocryptopine (ALL) is a natural alkaloid that has shown the ability to differentiate between two forms of human telomeric G-quadruplex DNAs (GQ-DNAs) based on the presence of K+ and Na+ ions. The study utilized steady-state and time-resolved spectroscopic techniques to establish that ALL interacts with GQ-DNAs through a static-type quenching mechanism with minimal dynamic collision. The affinity of ALL towards GQ-DNAs was appreciable, and it was able to convert both mixed-hybrid and basket-type antiparallel quadruplex structures to parallel types. The study also found that ALL exhibited modest selectivity for quadruplexes over duplex DNA, with a higher selectivity for antiparallel types. This selectivity is attributed to groove and/or loop binding, which is distinct from the conventional π-stacking of ligands on external G-quartets. The stabilization of both GQ-DNA topologies by ALL was moderate, and the dynamics of ALL within both DNA environments were demonstrated using time-resolved anisotropy measurements. The study's findings have implications for the development of biocompatible antitumor/anticancer agents targeting specific GQ-DNA conformations .

Effects of Allocryptopine on Oral Squamous Cell Carcinoma

Allocryptopine has been studied for its effects on the growth and metastasis of oral squamous cell carcinoma (OSCC) cells. The study found that allocryptopine treatment suppressed cell viability, migration, and invasion in a dose-dependent manner. It also influenced the expression of E-cadherin, N-cadherin, and Vimentin, which are markers of epithelial-mesenchymal transition (EMT). The study revealed that allocryptopine downregulated components of the Hedgehog signaling pathway, including patched receptor 1 (PTCH1), smoothened co-receptor (SMO), and Gli family (GLI1). Additionally, allocryptopine decreased the expression of Methyltransferase like 3 (METTL3) and inhibited N6-methyladenosine (m6A) modification of PTCH1. Overexpression of PTCH1 was found to reverse the effects of allocryptopine and induce the aggressiveness of OSCC cells. These findings suggest that allocryptopine could be a potential therapeutic agent for OSCC by targeting the m6A mediated Hedgehog signaling pathway .

Metabolism of Allocryptopine in Rat Liver

The metabolism of allocryptopine (AL) in rat liver S9 fraction was investigated using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (HPLC/QqTOFMS). The study identified eight metabolites of AL, with seven being reported for the first time. The main metabolic pathways for AL included demethylenation of the 2,3-methylenedioxy group, demethylation of the 9,10-vicinal methoxyl group, and hydroxylation reactions. The study provided a detailed structural elucidation of AL metabolites and proposed tentative metabolic pathways based on these findings and previous reports. This research contributes to the understanding of the pharmacokinetics and metabolism of AL, which is important for its therapeutic application .

Synthesis and Characterization of Magnetic Molecularly Imprinted Polymers for Allocryptopine Extraction

A study focused on the synthesis and characterization of magnetic molecularly imprinted polymers (MMIP) for the selective extraction of allocryptopine from wastewater. MMIP was synthesized using Fe3O4@SiO2, 4-vinyl-pyridine, ethylene glycol dimethacrylate, and allocryptopine as the magnetic core, functional monomer, cross-linker, and template, respectively. The optimal ratio of 4-vinyl-pyridine to allocryptopine was determined through simulation. Various techniques were employed to determine the morphology and structure of MMIP, including transmission electron microscopy, vibration sample magnetometry, X-ray diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis. The adsorption experiments demonstrated that MMIP had high selectivity, excellent recyclability, and good adsorption performance for allocryptopine. The adsorption process followed the Langmuir adsorption isotherm and pseudo-second-order kinetics model. The synthesized MMIP also showed potential for separating allocryptopine from the wastewater of Macleaya cordata .

Scientific Research Applications

  • Cancer Research :

    • Allocryptopine has been studied for its effects on oral squamous cell carcinoma (OSCC). It has been found to suppress the proliferation and epithelial-mesenchymal transition (EMT) of OSCC cells via the N6-methyladenosine (m6A) mediated Hedgehog signaling pathway, thereby reducing the carcinogenic behaviors of OSCC (Gong et al., 2022).
  • Cardiovascular Research :

    • The influence of Allocryptopine on cardiac electrophysiology has been investigated. It has been shown to have anti-arrhythmic effects, though the underlying mechanisms are not completely clear (Fu et al., 2014).
    • Allocryptopine also affects outward potassium current and slow delayed rectifier potassium current in rabbit myocardium, suggesting its potential application in the treatment of cardiac arrhythmias (Fu et al., 2016).
  • Inflammatory Diseases :

    • Research indicates that Allocryptopine may have anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). It has been observed to act on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis pathway, thereby improving the intestinal barrier and reducing colitis response (Yang et al., 2023).
  • Neuroprotection :

    • Allocryptopine's potential neuroprotective effects have been explored, particularly in relation to its anti-inflammatory actions, indicating a possible avenue for future therapeutic applications in neurodegenerative diseases.
  • Antiarrhythmic Effects :

    • There is significant interest in Allocryptopine's antiarrhythmic actions, with studies focusing on its effects on multiple ion channels and reduced repolarization dispersion in various animal models. However, more research is needed to fully understand its properties and clinical efficacy in treating ventricular arrhythmias (Li et al., 2019).
  • Metabolism Research :

    • The metabolism of Allocryptopine in the liver has been studied, highlighting its metabolic pathways which include demethylenation and hydroxylation, providing insights into its pharmacokinetics (Huang et al., 2016).

properties

IUPAC Name

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRYAPKQCZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871677
Record name Allocryptopine
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Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allocryptopine

CAS RN

24240-04-8, 485-91-6, 48216-02-0
Record name β-Allocryptopine
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Record name 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
L Slavikova, J Slavik - Collection of Czechoslovak Chemical …, 1956 - cccc.uochb.cas.cz
… Die in der vorliegenden Arbeit beschriebene Auffindung von Allocryptopin, Chelerythrin und … als oc-Allocryptopin identifiziert wurde. Der Grund, warum oc-Allocryptopin, das …
Number of citations: 9 cccc.uochb.cas.cz
J Slavik - Collection of Czechoslovak Chemical Communications, 1959 - cccc.uochb.cas.cz
… Von den nichtphenolischen Alkaloiden des oberirdischen Teiles wurden Protopin, oc-alloCryptopin sowie geringe Mengen Sanguinarin und Chelerythrin isoliert. Wie bereits in einigen …
Number of citations: 6 cccc.uochb.cas.cz
L Slavíková, J Slavik - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
Slavikova, Slavik: befaBten wir uns gleichzeitig auch mit der Art Dicranostigma Franchetianum, aus der wir neben Protopin, welches in der Familie der Papaveraceae allgemein …
Number of citations: 7 cccc.uochb.cas.cz
J Slavik - Collection of Czechoslovak Chemical Communications, 1960 - cccc.uochb.cas.cz
In einigen del'vorangehenden Arbeiten befal3ten wir uns mit den Alkaloiden von Glaucium-Arten. VOl'kurzem** erhielten wir ein einzelnes Exemplar einerweiteren Art derGattung …
Number of citations: 6 cccc.uochb.cas.cz
J Slavik - Collection of Czechoslovak Chemical Communications, 1955 - cccc.uochb.cas.cz
… Allocryptopin, K()ptisin und eine geringe Menge amorpher Basen von phcnolischem … Sanguinarin, Chelirubin, Protopin, Cl-Allocryptopin, Koptisin und dariiber hinaus eine kleine Menge …
Number of citations: 24 cccc.uochb.cas.cz
J Slavik, L Slavikova - Collection of Czechoslovak Chemical …, 1960 - cccc.uochb.cas.cz
… Neben den angefiihrten Basen der Cyanidfraktion wurden als weitere Alkaloide Protopin und lX-alloCryptopin und eine geringe Menge stark basischer .gelb gefarbter Alkaloide isoliert, …
Number of citations: 76 cccc.uochb.cas.cz
J Slavik, L Slavikova - Collection of Czechoslovak Chemical …, 1955 - cccc.uochb.cas.cz
… Das Hauptalkaloid ist ~-Allo cr yptopin , das etwa zwei Drittel des Alkaloidgemisches bildet, in geringerer Menge sind Pl'otopin, die Basen del' Cyanidfraktion, cx-Allocryptopin und …
Number of citations: 17 cccc.uochb.cas.cz
J Slavik, L Slavikova - Collection of Czechoslovak Chemical …, 1957 - cccc.uochb.cas.cz
… den Alkaloiden des oberirdischen Pflanzenteils insbesondere darin, dass das Hauptalkaloid, das mehr als die Halfte del' Gesamtbasen ausmacht, Protopin ist, wahrend alloCryptopin in …
Number of citations: 22 cccc.uochb.cas.cz
J Yan, X He, S Feng, Y Zhai… - BMC …, 2014 - bmccomplementmedtherapies …
… enantiomers were metabolized mainly by CYP3A4/5 and CYP1A2 in human liver microsomes (HLMs), and l- THP significantly inhibited CYP2D6 activity[14]; protopine and allocryptopin …
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1963 - cccc.uochb.cas.cz
… In geringerer Menge isolierten wir aus der nichtphenolischen Fraktion Cl-Allocryptopin, das im oberirdischen Teil nicht festgestellt wurde, Spurenm~ngen von Sanguinarin llnd femer …
Number of citations: 23 cccc.uochb.cas.cz

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